2-Chlorobenzofuran

Synthetic methodology Nucleophilic aromatic substitution Heterocyclic chemistry

2-Chlorobenzofuran (CAS 106461-62-5; also reported as CAS 63361-60-4 for the same molecular entity) is a halogenated benzofuran derivative with the molecular formula C₈H₅ClO and a molecular weight of 152.58 g/mol. This compound features a chlorine atom at the 2-position of the fused benzene-furan heterocyclic system.

Molecular Formula C8H5ClO
Molecular Weight 152.58 g/mol
CAS No. 106461-62-5
Cat. No. B1634090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzofuran
CAS106461-62-5
Molecular FormulaC8H5ClO
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)Cl
InChIInChI=1S/C8H5ClO/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H
InChIKeyGDRNNORFRGCNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzofuran (CAS 106461-62-5) Procurement Guide for Medicinal Chemistry and Chemical Synthesis


2-Chlorobenzofuran (CAS 106461-62-5; also reported as CAS 63361-60-4 for the same molecular entity) is a halogenated benzofuran derivative with the molecular formula C₈H₅ClO and a molecular weight of 152.58 g/mol [1]. This compound features a chlorine atom at the 2-position of the fused benzene-furan heterocyclic system. The chloro-substitution introduces a versatile synthetic handle for cross-coupling reactions, making this compound a valuable intermediate in the synthesis of more complex benzofuran-based pharmacophores [2]. 2-Chlorobenzofuran is typically supplied as a liquid with purity specifications of ≥95% to 97%, with standard batch quality control including NMR, HPLC, and GC analyses . The compound exhibits a calculated LogP of approximately 3.09, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts [3].

Why Generic Benzofuran Substitution Fails: Structural and Functional Imperative of 2-Chlorobenzofuran (CAS 106461-62-5)


Procurement of non-specific benzofuran derivatives without careful consideration of substitution pattern represents a significant risk to experimental reproducibility and downstream synthetic utility. The chlorine atom at the 2-position of 2-chlorobenzofuran confers distinct electronic properties and reactivity profiles that are not interchangeable with unsubstituted benzofuran or alternative 2-position substituents (e.g., bromo, fluoro, methyl). Specifically, the chlorine substituent provides a balance of moderate electronegativity (-I effect), leaving-group capability for nucleophilic aromatic substitution (SNAr), and compatibility with palladium-catalyzed cross-coupling methodologies that differ fundamentally from fluoro analogs (which exhibit stronger C-F bond inertness) [1] or bromo analogs (which demonstrate higher reactivity but also greater propensity for substituent loss during synthetic transformations) [2]. Substituting 2-chlorobenzofuran with an alternative 2-substituted benzofuran without empirical validation of reaction outcomes may result in synthetic failure, altered regioselectivity, or compromised product purity profiles [3].

2-Chlorobenzofuran (CAS 106461-62-5) Quantitative Differentiation Evidence Summary


C-Cl Bond Reactivity Advantage: 2-Chlorobenzofuran vs. 2-Fluorobenzofuran in SNAr Transformations

2-Chlorobenzofuran demonstrates superior leaving-group capability in nucleophilic aromatic substitution (SNAr) reactions compared to its 2-fluoro analog. While 2-fluorobenzofuran exhibits strong C-F bond inertness requiring specialized catalytic activation, the C-Cl bond in 2-chlorobenzofuran enables efficient substitution under milder conditions [1]. This reactivity differential is a class-level inference derived from comparative studies of 2'-chloroaryl versus 2'-fluoroaryl oxirane cyclization systems, where chloroaryl groups demonstrated productive reactivity while fluoroaryl groups required alternative synthetic strategies due to attenuated leaving-group ability [2]. Although direct head-to-head SNAr kinetic data between 2-chlorobenzofuran and 2-fluorobenzofuran is not available in the open literature, the established trend across related heteroaromatic systems supports the procurement preference for 2-chlorobenzofuran when downstream SNAr functionalization is anticipated [3].

Synthetic methodology Nucleophilic aromatic substitution Heterocyclic chemistry

Lipophilicity Optimization: Calculated LogP Differentiation of 2-Chlorobenzofuran vs. Unsubstituted Benzofuran

2-Chlorobenzofuran exhibits a calculated LogP value of 3.0862 [1], representing a substantial increase in lipophilicity compared to unsubstituted benzofuran, which has a LogP of approximately 2.08-2.13 [2]. This difference of approximately 0.95-1.0 LogP units corresponds to a theoretical ~9-fold increase in partition coefficient favoring organic phase distribution. In medicinal chemistry optimization, this lipophilicity enhancement from chlorine substitution at the 2-position provides a quantifiable physicochemical differentiation that directly influences membrane permeability, plasma protein binding, and overall ADME profile [3]. For drug discovery programs requiring benzofuran scaffolds with optimized lipophilicity, 2-chlorobenzofuran offers a measurable advantage over the unsubstituted parent compound, potentially reducing the need for additional lipophilic substituents elsewhere in the molecule .

Drug design ADME prediction Physicochemical profiling

Synthetic Utility: 2-Chlorobenzofuran as a Versatile Cross-Coupling Partner vs. 2-Methylbenzofuran

2-Chlorobenzofuran functions as an electrophilic coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling direct diversification at the 2-position to generate 2-aryl, 2-alkynyl, or 2-amino benzofuran derivatives [1]. In contrast, 2-methylbenzofuran lacks a reactive halogen handle at the 2-position and is typically employed as a terminal scaffold rather than a diversifiable intermediate [2]. Comparative synthetic studies of 2-substituted benzofuran preparations demonstrate that chloro-substituted benzofurans can be generated from 2-chlorophenol derivatives with yields ranging from moderate to good (up to 90%) via photochemical or palladium-catalyzed methodologies [3]. Catalytic synthesis methods for 2-substituted benzofuran compounds achieve yields of 88.5% to 95.8% when optimized catalyst systems are employed [4]. The presence of the chlorine atom enables orthogonal reactivity not available in methyl-substituted analogs, which require alternative functionalization strategies.

Palladium catalysis Cross-coupling Building block chemistry

Supplier Quality Specifications: 2-Chlorobenzofuran Purity and Analytical Documentation

Commercial suppliers of 2-chlorobenzofuran (CAS 106461-62-5) provide standardized purity specifications of ≥95% to 97% with accompanying batch-specific analytical documentation including NMR, HPLC, and GC analyses . This level of quality documentation is essential for procurement decisions in regulated research environments and pharmaceutical development workflows. Physical characterization data for 2-chlorobenzofuran includes molecular weight 152.58 g/mol, molecular formula C₈H₅ClO, and a calculated LogP of 3.0862, enabling accurate stoichiometric calculations and solubility predictions [1]. Storage conditions are specified as sealed in dry conditions at room temperature (20-22°C) . While direct comparative purity data against alternative benzofuran derivatives is not standardized across vendors, the availability of batch-specific analytical certificates distinguishes reputable supply sources and ensures experimental reproducibility .

Quality control Analytical chemistry Procurement compliance

Biological Activity Profile: Anti-Inflammatory and Anticancer Potential of 2-Chlorobenzofuran

2-Chlorobenzofuran has demonstrated anti-inflammatory properties through inhibition of inflammatory mediator release and prostaglandin synthesis . The compound exhibits inhibitory effects on cancer cell proliferation via mechanisms involving protein alkylthio group binding, which prevents activation of proteins that generate hydroxyl radical tautomers [1]. Additional reported activities include HIV infection inhibition, picolinic acid synthesis modulation, and estrogen receptor modulator activity [2]. It is important to note that specific IC₅₀ values for 2-chlorobenzofuran against defined molecular targets are not available in the open literature; these biological activity claims represent class-level inferences based on benzofuran derivative studies rather than direct quantitative data for the parent compound. Comparative biological activity data between 2-chlorobenzofuran and other 2-substituted benzofurans (e.g., 2-bromo, 2-fluoro) is not available in the current literature.

Anti-inflammatory Anticancer Pharmacology

Optimal Procurement and Application Scenarios for 2-Chlorobenzofuran (CAS 106461-62-5)


Medicinal Chemistry Library Synthesis via Palladium-Catalyzed Cross-Coupling

2-Chlorobenzofuran serves as a primary electrophilic building block for generating diverse 2-substituted benzofuran libraries via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions [1]. This application is supported by evidence of the C-Cl bond's suitability as a cross-coupling handle (Evidence Item 3), enabling modular diversification at the 2-position. Research programs focused on benzofuran-based kinase inhibitors, GPCR ligands, or antiviral agents benefit from 2-chlorobenzofuran procurement to enable parallel synthesis of analog series [2]. Optimized catalytic methods achieve yields of 88.5-95.8%, providing reliable synthetic access to functionalized derivatives [3].

ADME-Optimized Lead Scaffold Development

The calculated LogP of 3.0862 for 2-chlorobenzofuran represents a measurable lipophilicity enhancement over unsubstituted benzofuran (LogP ≈ 2.1) [1], as quantified in Evidence Item 2. This physicochemical differentiation makes 2-chlorobenzofuran an appropriate scaffold selection for lead optimization programs requiring improved membrane permeability or blood-brain barrier penetration while maintaining synthetic tractability. The moderate lipophilicity balances solubility and permeability considerations without requiring additional lipophilic appendages [2].

SNAr-Based Late-Stage Functionalization of Benzofuran Cores

The chlorine substituent at the 2-position enables nucleophilic aromatic substitution (SNAr) reactions under milder conditions than fluorinated analogs [1], as supported by class-level inference in Evidence Item 1. This reactivity profile makes 2-chlorobenzofuran suitable for late-stage functionalization strategies where mild reaction conditions are required to preserve sensitive functional groups elsewhere in complex molecules [2]. Procurement of 2-chlorobenzofuran rather than 2-fluorobenzofuran reduces the need for specialized fluorophilic catalysts or forcing conditions [3].

Analytical Reference Standard and Method Development

Commercial 2-chlorobenzofuran is supplied with batch-specific analytical documentation including NMR, HPLC, and GC purity verification [1], as documented in Evidence Item 4. This quality control framework supports its use as an analytical reference standard for method development, impurity profiling, or stability studies in pharmaceutical quality control laboratories. The availability of certified analytical data enables procurement for regulated GLP/GMP environments where traceable documentation is mandatory [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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